2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone chemical structure
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone chemical structure
Structure, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone (also known as 2-methoxy-4-methylphenacyl bromide) is a highly reactive
This guide details the physiochemical properties, validated synthetic protocols, and safety mechanisms required to handle this compound. It specifically addresses the challenge of chemoselectivity during synthesis, ensuring bromination occurs at the
Chemical Identity & Physiochemical Profile[1][2][3]
Structural Analysis
The molecule consists of a tri-substituted benzene ring linked to a bromoacetyl group.
-
Electronic Effects: The 2-methoxy (
) and 4-methyl ( ) groups are electron-donating groups (EDGs). They significantly increase the electron density of the aromatic ring compared to unsubstituted phenacyl bromide. -
Reactivity Implication: The activated ring makes the molecule susceptible to electrophilic aromatic substitution (EAS) side reactions. However, the carbonyl group acts as a meta-director/deactivator, helping to direct bromination to the side chain under specific conditions.
-
Sterics: The ortho-methoxy group introduces steric bulk near the carbonyl, potentially influencing the conformation of the side chain and the kinetics of nucleophilic attacks.
Key Data Table[4][5][6]
| Property | Description / Value |
| IUPAC Name | 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone |
| Common Name | 2-Methoxy-4-methylphenacyl bromide |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| Physical State | Crystalline solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in alcohols. |
| Reactivity Class | Alkylating agent; Lachrymator (Tear Gas effect) |
| Core Application | Precursor for thiazoles (Hantzsch synthesis), imidazoles, and indoles. |
Synthetic Framework
The synthesis of 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone requires precise control to favor side-chain bromination over ring bromination . The most robust route involves the bromination of the corresponding acetophenone precursor.
Validated Protocol: Acid-Catalyzed Bromination
Objective: Selective
Reagents
-
Precursor: 1-(2-methoxy-4-methylphenyl)ethanone (1.0 eq)
-
Bromine Source: Molecular Bromine (
) (1.0–1.05 eq) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions. -
Solvent: Glacial Acetic Acid (AcOH) or
with catalytic . -
Catalyst: 48% HBr (catalytic amount) to initiate enolization.
Step-by-Step Methodology
-
Dissolution: Dissolve the acetophenone precursor in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask equipped with a pressure-equalizing addition funnel.
-
Activation: Add a catalytic amount of HBr (2-3 drops) to the solution. Reasoning: This promotes the keto-enol tautomerization, which is the rate-determining step for the reaction.
-
Controlled Addition: Cool the solution to 0–5 °C. Add the bromine solution (diluted in AcOH) dropwise over 30–60 minutes.
-
Critical Control Point: The solution should decolorize (consume
) before the next drop is added. If color persists, pause addition to prevent poly-bromination.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (Solvent: Hexane/EtOAc 8:2). Look for the disappearance of the starting ketone and the appearance of a less polar spot.
-
Quenching: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates as a solid.
-
Purification: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), wash with saturated
(to remove acid) and Sodium Thiosulfate (to remove excess ). Recrystallize from Ethanol/Hexane.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow for the selective bromination of the acetophenone precursor.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an Acid-Catalyzed Alpha-Substitution .
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the
-protons more acidic. -
Enolization: Removal of an
-proton forms the enol intermediate. This is the Rate Determining Step (RDS) . The presence of the ortho-methoxy group can sterically hinder the base (solvent) from abstracting the proton, potentially slowing this step compared to para-substituted analogs. -
Bromination: The enol double bond attacks the electrophilic bromine (
). -
Deprotonation: The resulting oxonium ion loses a proton to regenerate the carbonyl, yielding the
-bromo ketone and HBr.
Why Monobromination?
Once the first bromine is added, the electron-withdrawing nature of the halogen (
Applications in Drug Discovery[7]
The primary utility of 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone is as a C2-synthon for building heterocycles.
The Hantzsch Thiazole Synthesis
This is the most common reaction applied to this scaffold. Condensation with thioamides yields 2,4-disubstituted thiazoles, a motif found in numerous kinase inhibitors and GPCR ligands.
Protocol:
-
Mix the
-bromo ketone (1 eq) with a thioamide (e.g., thiourea or thioacetamide) (1.1 eq) in Ethanol. -
Reflux for 1–2 hours.
-
The product often precipitates as the hydrobromide salt.
Heterocycle Pathway Diagram
Figure 2: The Hantzsch Thiazole Synthesis pathway, converting the phenacyl bromide scaffold into a bioactive thiazole core.
Safety & Handling (Critical)
This compound is a potent lachrymator (tear gas agent) and a strong alkylating agent . Strict safety protocols are non-negotiable.
-
Engineering Controls: Always handle within a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Spill Management:
-
Do NOT wipe up with paper towels immediately (this disperses the irritant).
-
Neutralization Solution: A mixture of Ethanol, Water, and Ammonia (or Sodium Thiosulfate). The amine/thiosulfate nucleophiles react with the alkyl halide to form non-volatile, non-lachrymatory derivatives.
-
Soak contaminated glassware in this solution before washing.
-
References
-
Podgoršek, A., et al. (2007).[1] "Green" bromination of ketones with H2O2-HBr "on water". Green Chemistry, 9, 1212-1218. Link
-
Langley, W. D. (1941).[2] "Phenacyl Bromide".[3][2][4][5][6][7] Organic Syntheses, Coll.[2] Vol. 1, p. 127. Link
-
Cowper, R. M., & Davidson, L. H. (1943). "Phenacyl Bromide (Method 2)". Organic Syntheses, Coll.[2] Vol. 2, p. 480. Link
-
Swarbrick, M. E., et al. (2020). "Hantzsch Thiazole Synthesis". Organic Chemistry Portal. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromo-1-(4-methoxyphenyl)ethanone (Analogous Structure). Link
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethanone, 2-bromo-1-(4-methylphenyl)- (CAS 619-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 5. CAS-2632-13-5, 4-Methoxy Phenacyl Bromide for Synthesis (2-Bromo-4-Methoxyacetophenone) Manufacturers, Suppliers & Exporters in India | 151075 [cdhfinechemical.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
